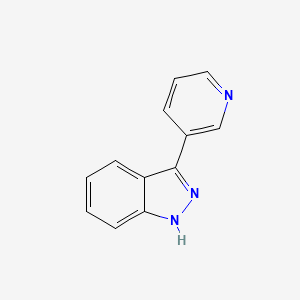

3-(pyridin-3-yl)-1H-indazole

Description

Properties

IUPAC Name |

3-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHWHNSNXLWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the indazole ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the pyridine moiety onto a preformed indazole scaffold .

Industrial Production Methods

Industrial production of 3-(pyridin-3-yl)-1H-indazole may involve large-scale batch reactions using optimized conditions for yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) are often employed to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product’s quality .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 3-(pyridin-3-yl)-1H-indazole derivatives is in cancer therapy. Research has demonstrated that certain indazole derivatives can act as inhibitors of critical signaling pathways involved in tumor growth and metastasis.

Case Study: PI3K Pathway Inhibition

A study indicated that 3-ethynyl-1H-indazoles, closely related to 3-(pyridin-3-yl)-1H-indazole, exhibited low micromolar inhibition against components of the phosphoinositide 3-kinase (PI3K) pathway, including PI3K, PDK1, and mTOR kinases. These compounds demonstrated anti-proliferative activity in human cancer cell cultures and three-dimensional tumor models, suggesting their potential as multi-kinase inhibitors for clinical use .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indazoles are known to modulate inflammatory responses, which can be beneficial in treating various inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine-containing compounds, including those based on 3-(pyridin-3-yl)-1H-indazole.

Case Study: Antiviral Activity

A review noted that pyridine compounds exhibit significant antiviral activities against various viruses. The structure of 3-(pyridin-3-yl)-1H-indazole may contribute to its effectiveness against viral infections by interfering with viral replication processes .

Drug Development and Design

The design of new drugs based on the structure of 3-(pyridin-3-yl)-1H-indazole has been a focus in medicinal chemistry. The compound's unique structural features allow for modifications that can enhance its pharmacological properties.

Example: CDK7 Inhibition

Recent research identified novel compounds derived from 3-(pyridin-3-yl)-1H-indazole as potential inhibitors of cyclin-dependent kinase 7 (CDK7), a target for treating autosomal dominant polycystic kidney disease (ADPKD). These findings suggest that further exploration could lead to effective therapies for this condition .

Pharmacological Studies

Pharmacological studies have shown that compounds related to 3-(pyridin-3-yl)-1H-indazole can influence various biological pathways.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-1H-indazole often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes the physicochemical data of 3-(pyridin-3-yl)-1H-indazole (3e ) and structurally related indazole derivatives from :

Comparative Analysis with Structural Analogues

Substituent Position and Bioactivity

- 4-/6-Substituted Indazoles : Derivatives with substituents at the 4- and 6-positions (e.g., compound 120 from ) exhibit potent IDO1 inhibition (IC50 = 5.3 µM), attributed to interactions with hydrophobic pockets and the heme iron in the enzyme. In contrast, 3e lacks substitutions at these positions, suggesting reduced IDO1 affinity .

- N1-Substituted Indazoles : 1-Methyl-3-(pyridin-4-yl)-1H-indazole (5d , ) shows altered pharmacokinetics due to N1 methylation, which may enhance metabolic stability compared to 3e .

Heterocyclic Substituent Variations

- Pyrazine vs. Pyridine: Compound 82a (3-(pyrazin-2-yl)-1H-indazole, ) demonstrates nanomolar inhibition of Pim kinases (IC50 = 0.4–1.1 nM). The pyrazine ring’s additional nitrogen atoms likely improve binding to kinase ATP pockets compared to 3e’s pyridine group .

- Imidazole vs. Pyridine : Imidazolyl-1H-indazole derivatives () show CDK2 inhibition, with potency influenced by the imidazole’s basicity and hydrogen-bonding capacity, contrasting with 3e ’s pyridine-based electronic profile .

Enzyme Inhibition Profiles

Table 2 compares enzymatic activities of 3e and analogues:

While 3e ’s specific enzyme inhibition data are unavailable, structural analogs highlight the importance of substituent choice and position for target engagement.

Cellular Potency and Selectivity

- Compound 82a : Despite strong enzyme inhibition, 82a shows moderate cellular activity (IC50 = 1400 nM in KMS-12 BM cells), suggesting challenges in membrane permeability or off-target effects .

- Compound 89 : Exhibits dual inhibition of Bcr-AblWT and T315I mutant (IC50 = 0.014 µM and 0.45 µM, respectively), underscoring the role of 3-amine groups in overcoming drug-resistant mutations .

Biological Activity

3-(Pyridin-3-yl)-1H-indazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features both a pyridine and an indazole ring, which contributes to its unique pharmacological properties. Research has indicated that it may possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The structural uniqueness of 3-(pyridin-3-yl)-1H-indazole arises from its specific substitution pattern, which can influence its biological activity and chemical reactivity. Similar compounds have shown significant activity against multidrug-resistant tuberculosis and other diseases, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

The biological activity of 3-(pyridin-3-yl)-1H-indazole is primarily attributed to its ability to interact with various molecular targets:

- Binding Affinity : Indole derivatives, structurally related to this compound, are known to bind with high affinity to multiple receptors, making them suitable for drug development.

- Biochemical Pathways : The compound is involved in diverse biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities. It may also exhibit antidiabetic and antimalarial properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 3-(pyridin-3-yl)-1H-indazole derivatives:

- Cell Line Studies : In vitro tests demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 1.15 μM against MCF-7 cells .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the indazole scaffold have been shown to enhance potency against various cancer cell lines. For example, substituting different groups at the R1 position yielded varying degrees of inhibition .

Antimicrobial Activity

The antimicrobial properties of 3-(pyridin-3-yl)-1H-indazole have also been explored:

- Bacterial Inhibition : Compounds derived from this scaffold have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent bactericidal activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-(pyridin-3-yl)-1H-indazole | 15.625–62.5 | Antistaphylococcal |

| 5-Nitro derivative | 62.5–125 | Antienterococcal |

Case Study 1: Inhibition of Akt Kinase

A study focusing on indazole-based compounds evaluated their inhibitory effects on Akt kinases, which are crucial in cancer signaling pathways. The compound exhibited selective inhibition with IC50 values as low as 18 nM for specific Akt variants while showing minimal activity against wild-type Akt .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's role in inhibiting biofilm formation by MRSA (methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives significantly reduced biofilm biomass compared to standard treatments like ciprofloxacin .

Q & A

What synthetic strategies are recommended for the efficient preparation of 3-(pyridin-3-yl)-1H-indazole, and how can reaction conditions be optimized to minimize side products?

Answer:

A robust approach involves cyclization reactions using hydrazine derivatives and pyridine precursors. For example, evidence from analogous indazole syntheses highlights the use of Mannich base reactions to introduce substituents at the 3-position of the indazole core . Key steps include:

- Cyclization : Reacting 3-hydrazinopyridine dihydrochloride with α,β-unsaturated carbonyl compounds (e.g., alkyl methacrylates) under reflux in ethanol or toluene .

- Chlorination/Oxidation : Sequential chlorination and oxidation steps to stabilize intermediates, as demonstrated in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives .

- Catalytic optimization : Employing platinum-based catalysts in protected atmospheres to enhance yield, as seen in the synthesis of related indazole intermediates .

Contradiction note : While some protocols use polyphosphoric acid (PPA) for cyclization , others prefer milder conditions to avoid decomposition of sensitive pyridine moieties.

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 3-(pyridin-3-yl)-1H-indazole and its intermediates?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons (e.g., indazole H-1 and pyridine H-2/4/6) and substituent environments. For example, 3a derivatives show distinct peaks at δ 7.2–8.5 ppm for aromatic protons and δ 5.2–6.1 ppm for alkenyl groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₂H₉N₃ for the parent compound).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for intermediates with bromo or nitro groups, as demonstrated in 3-bromo-6-nitro-1H-indazole derivatives .

How can researchers design experiments to evaluate the biological activity of 3-(pyridin-3-yl)-1H-indazole, and what assays are recommended for preliminary screening?

Answer:

- Tubulin inhibition assays : Test antiproliferative activity using MCF-7 (breast cancer) or HeLa (cervical cancer) cell lines, as indazole derivatives often target microtubule dynamics .

- Antimicrobial screening : Perform disk diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli to assess antibacterial potential .

- Enzyme-linked assays : Evaluate kinase inhibition (e.g., CDK or PKA) using fluorescence polarization or radiometric methods, inspired by studies on structurally related compounds .

Methodological note : Include positive controls (e.g., vincristine for tubulin assays) and validate results with dose-response curves (IC₅₀ calculations).

What advanced computational methods can guide the structural optimization of 3-(pyridin-3-yl)-1H-indazole for enhanced target binding?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. For example, indazole derivatives with electron-withdrawing groups (e.g., nitro) show improved binding to hydrophobic pockets .

- Pharmacophore modeling : Identify critical substituent positions (e.g., 3-pyridyl for π-π stacking) using software like PHASE , as seen in SAR studies of 1H-indazole-based inhibitors .

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental activity data .

How can researchers resolve contradictions in crystallographic data during structure refinement of 3-(pyridin-3-yl)-1H-indazole derivatives?

Answer:

- Twinning analysis : For twinned crystals, use SHELXD to deconvolute overlapping reflections, as applied in high-resolution macromolecular studies .

- Disorder modeling : Refine occupancies of disordered pyridine or indazole rings using SHELXL constraints .

- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy, especially for bond lengths and angles in nitro-substituted derivatives .

Limitation : SHELX struggles with highly disordered solvent molecules; consider OLEX2 for alternative refinement workflows .

What strategies mitigate side reactions (e.g., decarboxylation or dimerization) during the synthesis of 3-(pyridin-3-yl)-1H-indazole intermediates?

Answer:

- Temperature control : Maintain reflux temperatures below 100°C to prevent decarboxylation of carboxylic acid intermediates .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines, as shown in the synthesis of 3-(4-bromo-3-oxopropyl)-1H-indazole .

- Catalyst selection : Opt for palladium or copper catalysts in cross-coupling steps to suppress dimerization, inspired by indazole-aryl syntheses .

How do electronic and steric effects of substituents on the pyridine ring influence the bioactivity of 3-(pyridin-3-yl)-1H-indazole?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or bromo substituents at the pyridine 4-position enhance tubulin binding by increasing electrophilicity .

- Steric hindrance : Bulky groups (e.g., benzyl) at the indazole 1-position reduce activity, as seen in SAR studies of related anticancer agents .

- Hydrogen bonding : Methoxy or amino groups improve solubility and target engagement, demonstrated in kinase inhibitor optimizations .

Data source : Comparative IC₅₀ values from enzyme assays and docking simulations .

What are the best practices for reproducibility in synthesizing and characterizing 3-(pyridin-3-yl)-1H-indazole derivatives?

Answer:

- Detailed protocols : Report reaction times, solvent purity, and catalyst loadings (e.g., 10 mol% PtO₂ in toluene for hydrogenation) .

- Analytical validation : Provide HRMS, NMR, and HPLC traces (≥95% purity) for all intermediates, as seen in studies of 1H-indazole oxadiazoles .

- Open-source data : Deposit crystal structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.